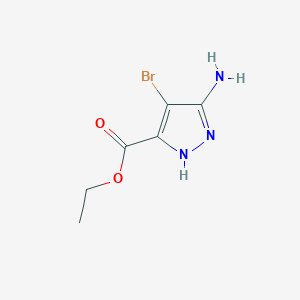

ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate

Description

Ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate (C₇H₉BrN₃O₂) is a brominated pyrazole derivative with an amino group at position 5 and an ethyl ester at position 2. Its molecular structure (SMILES: CCOC(=O)C1=C(C(=NN1)N)Br) features a pyrazole core substituted with electron-withdrawing (bromo) and electron-donating (amino) groups, creating a polar yet reactive scaffold. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for synthesizing heterocyclic compounds .

Key properties include:

Properties

IUPAC Name |

ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-2-12-6(11)4-3(7)5(8)10-9-4/h2H2,1H3,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDUYQIMXVXPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate typically involves the reaction of 3-bromo-4-methyl-1H-pyrazole with diethyl carbonate, followed by esterification . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form hydrazine derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, nitro derivatives, and hydrazine derivatives .

Scientific Research Applications

Ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo substituents play a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact molecular targets and pathways can vary depending on the specific application of the compound .

Comparison with Similar Compounds

Methyl 5-Amino-4-Bromo-1H-Pyrazole-3-Carboxylate Hydrobromide

- Molecular formula : C₅H₆BrN₃O₂ .

- Key differences: The methyl ester variant has a lower molecular weight (219.97 g/mol) and reduced lipophilicity (XLogP3 ≈ 0.8 vs. ethyl ester’s ~1.2). The hydrobromide salt enhances crystallinity but reduces solubility in non-polar solvents .

- Applications : Used in mass spectrometry studies, with predicted collision cross-sections (CCS) of 140.6–147.1 Ų for various adducts .

Ethyl 5-Amino-1-(2-Bromophenyl)-1H-Pyrazole-3-Carboxylate

- Molecular formula : C₁₂H₁₂BrN₃O₂ .

- Key differences : The addition of a 2-bromophenyl group increases molecular weight (310.15 g/mol) and lipophilicity (XLogP3 = 2.8). The aromatic substituent enhances π-π stacking interactions, making it suitable for materials science applications .

- Applications : Explored in organic electronics and as a ligand in coordination chemistry.

Ethyl 4-Bromo-1H-Pyrazole-3-Carboxylate

Ethyl 5-Amino-4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylate

- Molecular formula : C₇H₁₀BrN₃O₂ .

- Key differences : The 1-methyl group introduces steric hindrance, reducing susceptibility to nucleophilic attack. Molecular weight = 248.08 g/mol.

- Applications : Investigated in medicinal chemistry for kinase inhibition studies, where methylation improves metabolic stability .

Comparative Data Table

Research Implications

- Electronic effects: The amino group enhances nucleophilicity at position 5, enabling regioselective functionalization, whereas bromine facilitates cross-coupling reactions .

- Steric and solubility profiles : Methyl/ethyl esters balance lipophilicity and solubility, critical for drug bioavailability. Bulky aryl groups (e.g., 2-bromophenyl) improve thermal stability in materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.